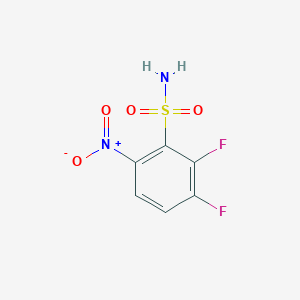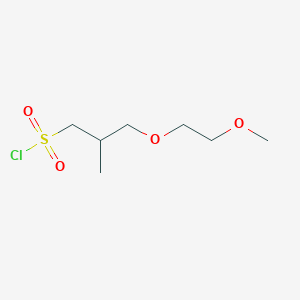
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound with significant utility in organic synthesis. It is known for its role as a sulfonylating agent, which is crucial in the formation of sulfonate esters and sulfonamides. These derivatives are often used in pharmaceuticals and agrochemicals due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonic acid+Thionyl chloride→3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the sulfonyl chloride group is replaced by a nucleophile such as an amine or alcohol, forming sulfonamides or sulfonate esters.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: Although less common, the sulfonyl chloride group can be reduced to a sulfinyl or thiol group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions to facilitate the substitution reaction.
Hydrolysis: Typically occurs in aqueous environments or in the presence of a base.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate esters and sulfonamides.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, forming strong covalent bonds with the nucleophilic atoms. The molecular targets include hydroxyl, amino, and thiol groups in various substrates, leading to the formation of sulfonate esters, sulfonamides, and other derivatives.
Comparaison Avec Des Composés Similaires
Methanesulfonyl chloride: Another sulfonylating agent but with a simpler structure.
Tosyl chloride: Commonly used in organic synthesis for similar purposes but has a different aromatic structure.
Trifluoromethanesulfonyl chloride: Known for its high reactivity due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness: 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the methoxyethoxy group enhances its solubility in organic solvents, making it more versatile in various synthetic applications compared to simpler sulfonyl chlorides.
Propriétés
Formule moléculaire |
C7H15ClO4S |
|---|---|
Poids moléculaire |
230.71 g/mol |
Nom IUPAC |
3-(2-methoxyethoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO4S/c1-7(6-13(8,9)10)5-12-4-3-11-2/h7H,3-6H2,1-2H3 |
Clé InChI |
IKLPBGYDSWLXSL-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCOC)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


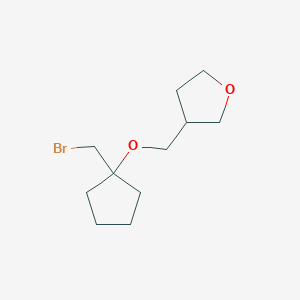
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
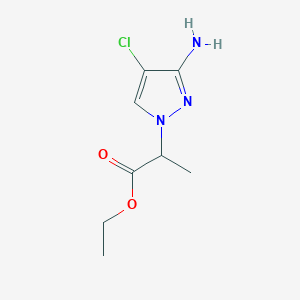
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)
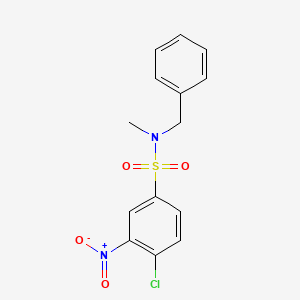
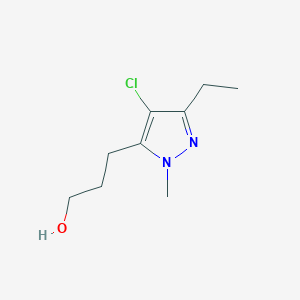
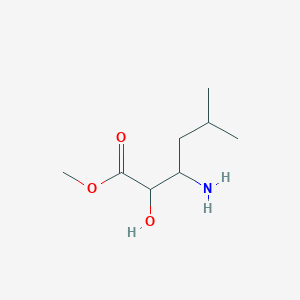
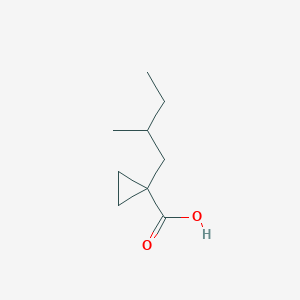
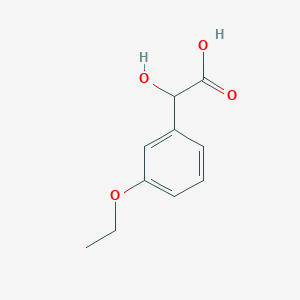
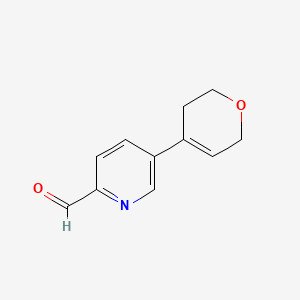
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)

